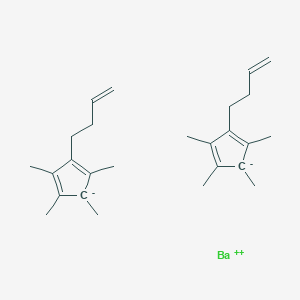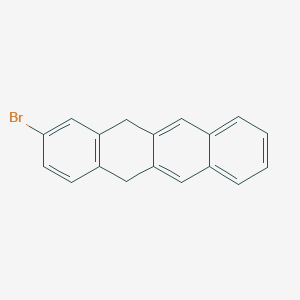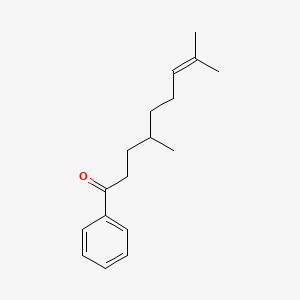
4,8-Dimethyl-1-phenylnon-7-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-1-phenylnon-7-EN-1-one is an organic compound with the molecular formula C15H22O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a non-7-en-1-one chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-phenylnon-7-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-1-nonene and benzaldehyde.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between 4,8-dimethyl-1-nonene and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone intermediate undergoes dehydration to form the final product, this compound. This step is typically carried out under acidic conditions or by using a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactors, followed by continuous dehydration processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethyl-1-phenylnon-7-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 4,8-dimethyl-1-phenylnon-7-en-1-ol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,8-Dimethyl-1-phenylnon-7-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyl-1-phenylnon-7-EN-1-one depends on its specific application. In general, the compound interacts with molecular targets through its carbonyl group and phenyl ring. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyl-1-phenylnon-7-en-4-ol: A similar compound with an alcohol group instead of a ketone group.
2,6-Dimethyl-9-phenylnona-2,6-diene: Another related compound with a different arrangement of double bonds and methyl groups.
Uniqueness
4,8-Dimethyl-1-phenylnon-7-EN-1-one is unique due to its specific structure, which combines a phenyl group with a non-7-en-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
830341-95-2 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
4,8-dimethyl-1-phenylnon-7-en-1-one |
InChI |
InChI=1S/C17H24O/c1-14(2)8-7-9-15(3)12-13-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3 |
Clave InChI |
GJUWIZVTHOSHHM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14205320.png)
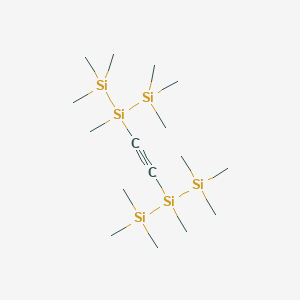
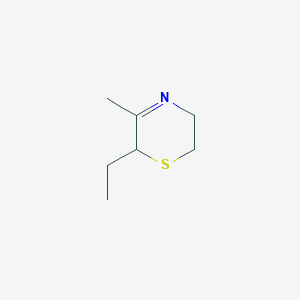
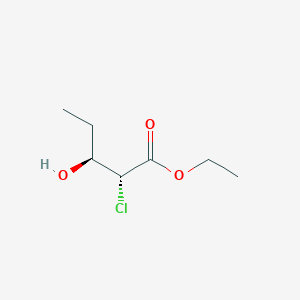
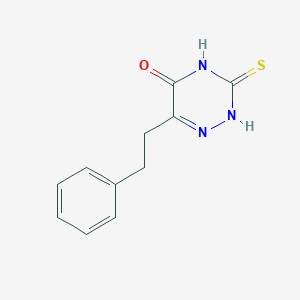
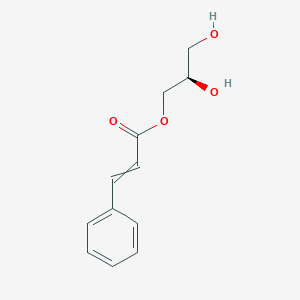
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
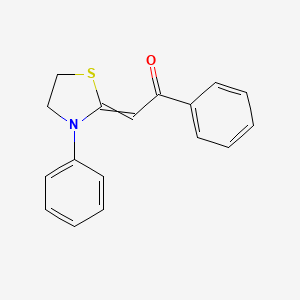
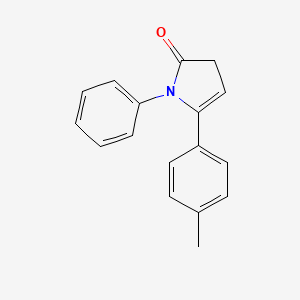
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
